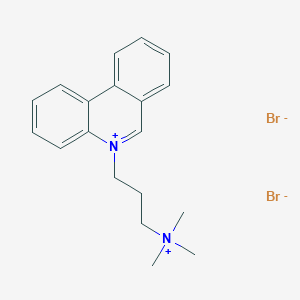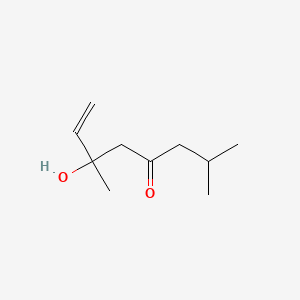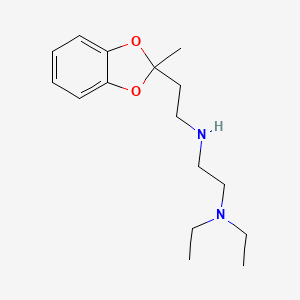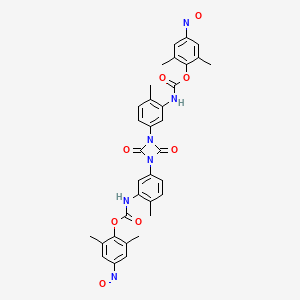
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate is a complex organic compound with the molecular formula C34H30N6O8 and a molecular weight of 650.6 This compound is notable for its intricate structure, which includes multiple aromatic rings, nitro groups, and carbamate functionalities
Preparation Methods
The synthesis of Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate involves several stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under specific conditions, leading to the formation of more highly oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents on the rings are replaced by other groups under the influence of electrophiles.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, inhibiting their activity or altering their function. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate can be compared with other similar compounds, such as:
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(phenylene))biscarbamate: This compound has a similar structure but lacks the methyl groups on the phenylene rings, which may affect its reactivity and interactions.
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(4-methylphenylene))biscarbamate: This compound has methyl groups in different positions, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
67599-07-9 |
|---|---|
Molecular Formula |
C34H30N6O8 |
Molecular Weight |
650.6 g/mol |
IUPAC Name |
(2,6-dimethyl-4-nitrosophenyl) N-[5-[3-[3-[(2,6-dimethyl-4-nitrosophenoxy)carbonylamino]-4-methylphenyl]-2,4-dioxo-1,3-diazetidin-1-yl]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C34H30N6O8/c1-17-7-9-25(15-27(17)35-31(41)47-29-19(3)11-23(37-45)12-20(29)4)39-33(43)40(34(39)44)26-10-8-18(2)28(16-26)36-32(42)48-30-21(5)13-24(38-46)14-22(30)6/h7-16H,1-6H3,(H,35,41)(H,36,42) |
InChI Key |
INSSUWNJBNOSED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)NC(=O)OC4=C(C=C(C=C4C)N=O)C)NC(=O)OC5=C(C=C(C=C5C)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


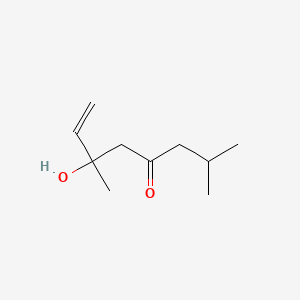
![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
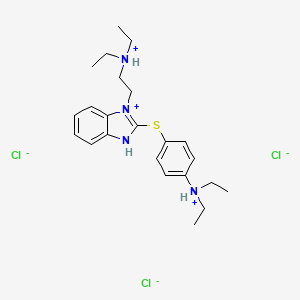
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
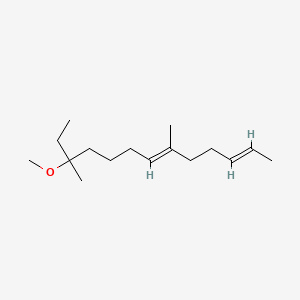
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)

![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)
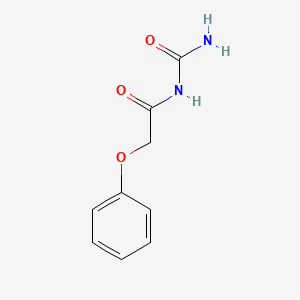
![Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt](/img/structure/B13767823.png)
